molecular formula C8H5Cl2IO2 B1591920 Methyl 2,6-dichloro-4-iodobenzoate CAS No. 1098619-73-8

Methyl 2,6-dichloro-4-iodobenzoate

Cat. No. B1591920
M. Wt: 330.93 g/mol
InChI Key: WCQMCRSLVDSVIK-UHFFFAOYSA-N
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Description

“Methyl 2,6-dichloro-4-iodobenzoate” is a chemical compound with the molecular formula C8H5Cl2IO2 . It has a molecular weight of 330.93 g/mol . This compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2,6-dichloro-4-iodobenzoate” consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis Applications

  • Difluoromethylation

    Methyl 2,6-dichloro-4-iodobenzoate is used in the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate. This process involves exploring safe and practical difluoromethylation protocols on a multikilogram scale to produce high-purity yields (Sperry & Sutherland, 2011).

  • Oxidizing Agent

    It can be utilized in the preparation of esters of 2-iodoxybenzoic acid (IBX-esters), which are valuable oxidizing agents. These compounds belong to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure, indicating a potential application in organic chemistry as oxidizing reagents (Zhdankin et al., 2005).

Analytical and Structural Analysis

  • Single Crystal Analysis: Methyl 2,6-dichloro-4-iodobenzoate can be used in the study of single crystal structures. For instance, the single crystal X-ray structure of methyl 4-hydroxybenzoate was analyzed, providing insights into the molecular interactions and crystal packing of related compounds (Sharfalddin et al., 2020).

Organic Synthesis

  • Heck Reaction in Synthesis

    It's involved in the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating its role in facilitating complex organic synthesis processes (Ture et al., 2011).

  • Palladium-Catalyzed Carbonylation

    This compound is used in palladium-catalyzed carbonylation reactions. Depending on the substituents, different compounds can be synthesized, showcasing its versatility in organic synthesis (Ács et al., 2006).

Advanced Material Research

  • Electrical Properties in Ferroelectricity

    Methyl 2,6-dichloro-4-iodobenzoate derivatives can be used in the exploration of ferroelectric materials, which are crucial in the development of new electronic devices (Horiuchi et al., 2012).

  • Catalysis and Reaction Mechanisms

    Its derivatives are studied in the context of copper-catalyzed cross-coupling reactions, helping to understand reaction mechanisms and enhancing catalytic processes in organic chemistry (Jover, 2018).

Safety And Hazards

Safety measures for handling “Methyl 2,6-dichloro-4-iodobenzoate” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

methyl 2,6-dichloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQMCRSLVDSVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609070
Record name Methyl 2,6-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dichloro-4-iodobenzoate

CAS RN

1098619-73-8
Record name Methyl 2,6-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-amino-2,6-dichlorobenzoate (104 g, 0.14 mol) was added to concentrated hydrochloric acid (884 mL) and the mixture was cooled (−5° C.). A solution of sodium nitrite (55.2 g, 0.8 mol) in water (312 mL) was added dropwise with vigorous stirring, maintaining the reaction temperature in a range of −5° C. and 0° C. After 30 min, the mixture was filtered and the filtrate was added to a cooled (0° C.) and mechanically stirred solution of potassium iodide (352.3 g, 2.12 mol) in water (200 mL). The mixture was warmed to room temperature and stirred overnight. The reaction was diluted with ethyl acetate (1 L) and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (1 L). The combined organic extracts were washed with saturated solution of NaHSO3, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc 50/1) to give methyl 2,6-dichloro-4-iodobenzoate (140 g, yield 90%) as a yellow oil. 1H NMR (CDCl3 400 MHz) δ 7.70 (s, 2H), 3.97 (s, 3H).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
884 mL
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
312 mL
Type
solvent
Reaction Step Two
Quantity
352.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Nishio, A Kawazu, S Hirano, H Matsubara - Tetrahedron, 2016 - Elsevier
Fluorous Yamaguchi (FY) reagents bearing a perfluoroalkyl chain were prepared and employed in esterification reactions; the yields were similar to those obtained with the traditional …
Number of citations: 9 www.sciencedirect.com
S Xu, GC Zhou - Journal of Chemical Research, 2018 - journals.sagepub.com
The lymphocyte function-associated antigen-1 (LFA-1) antagonist of ‘Compound 4’ was synthesised by a convenient route using cheap, commercially available starting materials and …
Number of citations: 2 journals.sagepub.com

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